molecular formula C7H14N2O2S B1520114 1-(Cyclopropylsulfonyl)piperazine CAS No. 1043529-57-2

1-(Cyclopropylsulfonyl)piperazine

Cat. No. B1520114
M. Wt: 190.27 g/mol
InChI Key: ZLBFRRMSHIALOJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)piperazine is a chemical compound with the molecular formula C7H14N2O2S . It has an average mass of 190.263 Da and a mono-isotopic mass of 190.077591 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(Cyclopropylsulfonyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Cyclopropylsulfonyl)piperazine is represented by the formula C7H14N2O2S . The compound also has a hydrochloride variant with the formula C7H15ClN2O2S .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . One notable reaction is the cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

1. Development of Diagnostic and Therapeutic Agents

  • 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) is a lead candidate for therapeutic and diagnostic applications in oncology, with analogues designed to reduce lipophilicity for better efficacy (Abate et al., 2011).

2. Inhibitors of Human Breast Cancer Cell Proliferation

  • Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been shown to inhibit MDA-MB-231 breast cancer cell proliferation, indicating potential chemotherapeutic applications (Kumar et al., 2007).

3. Adenosine Receptor Antagonists

  • 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines are developed as adenosine A2B receptor antagonists, with potential therapeutic applications in various diseases including cardiovascular disorders (Borrmann et al., 2009).

4. Ligands for Melanocortin Receptors

  • Piperazine analogues of the MC4R specific agonist "THIQ" have been synthesized and showed activity as melanocortin receptor ligands, suggesting applications in disorders related to these receptors (Mutulis et al., 2004).

5. Anticancer and Antituberculosis Studies

  • Piperazine derivatives have been explored for anticancer and antituberculosis activities, showing significant potential in these areas (Mallikarjuna et al., 2014).

6. Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

  • Bis(heteroaryl)piperazines have been identified as a new class of non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting applications in HIV therapy (Romero et al., 1994).

7. Glycine Transporter-1 Inhibitors

  • N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of Glycine Transporter-1 (GlyT-1) have been developed, indicating potential applications in neurological disorders (Cioffi et al., 2016).

8. Serotonin Receptor Ligands

  • Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified with high binding affinities for 5-HT(6) serotonin receptors, which could have implications for neurological and psychiatric disorders (Park et al., 2011).

9. Antibacterial Agents

  • Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized, showing potent bacterial biofilm inhibition and MurB enzyme inhibition, suggesting their application as antibacterial agents (Mekky & Sanad, 2020).

Safety And Hazards

1-(Cyclopropylsulfonyl)piperazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Despite the wide use of piperazine derivatives in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of novel piperazine derivatives, including 1-(Cyclopropylsulfonyl)piperazine .

properties

IUPAC Name

1-cyclopropylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c10-12(11,7-1-2-7)9-5-3-8-4-6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBFRRMSHIALOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylsulfonyl)piperazine

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KJ Xiao, WQ Zuo, Y Xu, X Tao, LT Yu… - Die Pharmazie-An …, 2019 - ingentaconnect.com
The non-structural protein 4B (NS4B) of hepatitis C virus (HCV) has emerged as a promising target for chronic hepatitis C treatment. The thieno[2,3-b]pyridine HCV inhibitor 2 has …
Number of citations: 2 www.ingentaconnect.com

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